molecular formula C9H8N2O2 B7889700 2-(3H-indazol-3-yl)acetic acid

2-(3H-indazol-3-yl)acetic acid

Cat. No. B7889700
M. Wt: 176.17 g/mol
InChI Key: FBSYJAMLGCFWEL-UHFFFAOYSA-N
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Description

“2-(3H-indazol-3-yl)acetic acid” is a compound with the molecular formula C9H8N2O2 . It is a member of the indazole family, which are heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of indazole derivatives, including “2-(3H-indazol-3-yl)acetic acid”, often involves the formation of an N−N bond . A novel solvent-directed cascade synthesis of biologically relevant indazole acetic acid derivatives has been described . This method is simple, transition-metal-free, and provides access to new heterocyclic building blocks in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of “2-(3H-indazol-3-yl)acetic acid” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving “2-(3H-indazol-3-yl)acetic acid” and similar compounds often hinge on the incorporation of the N−N motif via a hydrazine precursor or the formation of a diazo species . Strategies involving the formation of an N−N bond are relatively unexplored but offer valuable entry points into this important class of compounds .


Physical And Chemical Properties Analysis

“2-(3H-indazol-3-yl)acetic acid” has a molecular weight of 176.17 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . The compound’s exact mass and monoisotopic mass are both 176.058577502 g/mol .

Mechanism of Action

While the specific mechanism of action for “2-(3H-indazol-3-yl)acetic acid” is not mentioned in the search results, indazole derivatives have been found to exhibit a broad range of biological activities . For example, a series of 3,5-diaminoindazoles were prepared and tested as cyclin-dependent kinase (CDK) inhibitors .

Safety and Hazards

The safety data sheet for “2-(3H-indazol-3-yl)acetic acid” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Indazole derivatives, including “2-(3H-indazol-3-yl)acetic acid”, have been found to possess a wide variety of biological properties, making them valuable for the development of new drugs . Future research may focus on exploring the medicinal properties of indazole for the treatment of various pathological conditions .

properties

IUPAC Name

2-(3H-indazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSYJAMLGCFWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3H-indazol-3-yl)acetic acid

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